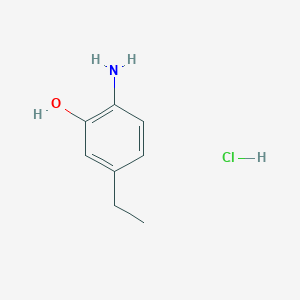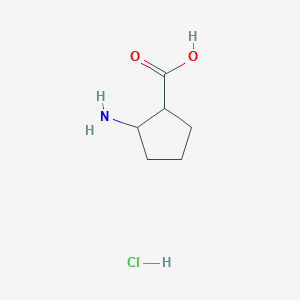
1,3,5-Tri(thiophen-2-yl)benzene
Overview
Description
1,3,5-Tri(thiophen-2-yl)benzene: is an organic compound with the molecular formula C18H12S3 . It is a trisubstituted benzene derivative where three thiophene rings are attached to the benzene core at the 1, 3, and 5 positions. This compound is known for its unique three-dimensional structure, which makes it a valuable building block in the synthesis of conjugated polymers and other advanced materials .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tri(thiophen-2-yl)benzene is the electron transport chain in organic electroluminescent devices . It acts as an electron-transporting hole blocker .
Mode of Action
This compound interacts with its targets by exhibiting multiple redox behavior in electrochemical reduction . It readily forms stable amorphous glasses with high glass-transition temperatures above 100 °C . This compound functions well as a hole blocker in blue-emitting organic electroluminescent devices .
Biochemical Pathways
This compound is involved in the synthesis of conjugated C3-symmetric poly(arylbenzene) polymers . These polymeric materials can further be used in organic photovoltaic devices as well as organic field effect transistors (OFETs) and organic light emitting diodes (OLED) systems .
Pharmacokinetics
It’s worth noting that this compound forms stable amorphous glasses, which may impact its bioavailability in the device .
Result of Action
The result of the action of this compound is the increased conductivity of the synthesized polymers . It also enhances the performance of organic electroluminescent devices by functioning as a hole blocker .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. It forms stable amorphous glasses with high glass-transition temperatures above 100 °C , suggesting that it maintains stability and efficacy under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
It is known to be a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Molecular Mechanism
It is known to be a trifunctionalized monomer that can be used in the synthesis of conjugated C3-symmetric poly(arylbenzene) polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri(thiophen-2-yl)benzene can be synthesized through various methods. One common approach involves the cyclotrimerization of 2-acetylthiophene derivatives. This reaction typically requires the use of a catalyst such as silicon tetrachloride (SiCl4) under controlled conditions . Another method involves the cyclotrimerization of thiophenylbenzonitriles in the presence of trifluoromethanesulfonic acid (CF3SO3H) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri(thiophen-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives with altered thiophene rings
Substitution: Substituted thiophene derivatives with various functional groups
Scientific Research Applications
1,3,5-Tri(thiophen-2-yl)benzene has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows for the exploration of its potential biological activities, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to determine the compound’s potential therapeutic applications, particularly in drug delivery systems and as a component of bioactive materials.
Comparison with Similar Compounds
- 1,3,5-Tris(4-bromophenyl)benzene
- 1,3,5-Tris(4-carboxyphenyl)benzene
- 1,3,5-Tris(4-methylphenyl)benzene
Uniqueness: 1,3,5-Tri(thiophen-2-yl)benzene stands out due to its three-dimensional structure and the presence of thiophene rings, which enhance its electronic properties. Compared to other trisubstituted benzene derivatives, this compound offers superior conductivity and stability, making it a preferred choice for applications in organic electronics and advanced materials .
Properties
IUPAC Name |
2-(3,5-dithiophen-2-ylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPRZXDFVCNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399545 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-95-2 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15509-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)






![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)




![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
